molecular formula C26H16N4O5 B11203970 1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate

Cat. No.: B11203970
M. Wt: 464.4 g/mol
InChI Key: UXHABYZLVADAGD-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with benzene and pyridine rings. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for 1,2,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like toluene or acetonitrile and may require catalysts like piperidine or CDI .

Major Products

Major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological pathways. Additionally, its ability to form hydrogen bonds with biological molecules enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H16N4O5

Molecular Weight

464.4 g/mol

IUPAC Name

[4-[5-[4-(pyridine-4-carbonyloxy)phenyl]-1,2,4-oxadiazol-3-yl]phenyl] pyridine-4-carboxylate

InChI

InChI=1S/C26H16N4O5/c31-25(19-9-13-27-14-10-19)33-21-5-1-17(2-6-21)23-29-24(35-30-23)18-3-7-22(8-4-18)34-26(32)20-11-15-28-16-12-20/h1-16H

InChI Key

UXHABYZLVADAGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5

Origin of Product

United States

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